molecular formula C9H17NO2 B3146419 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 59857-89-5

1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B3146419
CAS RN: 59857-89-5
M. Wt: 171.24 g/mol
InChI Key: PNKQVVLPNVNTFP-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one (THP) is a bicyclic lactam. It has gained much attention in the field of organic chemistry due to its unique electronic properties and its potential applications in a wide range of fields, including drug synthesis, material science, and catalysis. The molecular weight of this compound is 171.24 g/mol .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in the field of organic chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C9H17NO2/c1-9(2,3)10-5-7(6-11)4-8(10)12/h7,11H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is an oil-like substance . It has a melting point of 64-65 °C .

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of normal cellular homeostasis. This compound has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of thymidylate synthase activity. This compound has also been shown to have anti-inflammatory effects, and it has been demonstrated to inhibit the production of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments. This compound is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one, including the development of new synthesis methods, the investigation of its potential as an anti-tumor agent, and the exploration of its applications in organic synthesis and materials science. Further research is also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, the development of new derivatives of this compound may lead to the discovery of novel compounds with enhanced properties and potential applications in various fields.

Scientific Research Applications

1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound has been used as a building block for the synthesis of various compounds, including pyrrolidinone-based chiral auxiliaries, which have been used in asymmetric synthesis. This compound has also been used as a precursor for the synthesis of various heterocyclic compounds, including pyrrolidines and piperidines. In medicinal chemistry, this compound has been studied for its potential as an anti-tumor agent, and its ability to inhibit the growth of cancer cells has been demonstrated in vitro.

Safety and Hazards

The safety information for 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one indicates that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)10-5-7(6-11)4-8(10)12/h7,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKQVVLPNVNTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205883
Record name 1-(1,1-Dimethylethyl)-4-(hydroxymethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59857-89-5
Record name 1-(1,1-Dimethylethyl)-4-(hydroxymethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59857-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl)-4-(hydroxymethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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